1-ethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-ethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a reddish-brown liquid .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
1-Ethyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of small molecule anticancer drugs. A specific example includes the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a compound with increased aqueous solubility and significance as an intermediate in anticancer drug development. The synthesis process involves acylation and nucleophilic substitution, yielding a total of 65% over three steps (Wang, Tu, Han, & Guo, 2017).
Application in Supramolecular Chemistry
In supramolecular chemistry, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for coordinating paramagnetic transition metal ions. This has led to the development of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of pyrrole derivatives in advanced material sciences (Giannopoulos et al., 2014).
Development of Novel Synthons
Pyrrole derivatives like 1-vinylpyrrole-2-carbaldehydes have been modified to create new families of pyrrole building blocks. These compounds are important in organic synthesis for their versatility and potential applications in creating various heterocyclic compounds. Examples include selective thiylation to produce 2-[Bis(ethylsulfanyl)methyl]-1-vinylpyrroles and 1-(2-ethylthioethyl)pyrrole-2-carbaldehydes (Vasil’tsov et al., 2007).
Natural Product Synthesis
In natural product synthesis, pyrrole derivatives have been isolated from natural sources such as watermelon seeds. Compounds like 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole have shown biological activities like melanogenesis inhibition, indicating the potential of these compounds in pharmacology and biochemistry (Kikuchi et al., 2015).
Computational and Spectroscopic Analysis
Pyrrole derivatives have been subjects of computational and spectroscopic studies to understand their chemical behavior. Studies on compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate provide insights into molecular interactions, binding energies, and resonance effects in these molecules (Singh, Rawat, & Sahu, 2014).
Properties
IUPAC Name |
1-ethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYAXMVAZMDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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